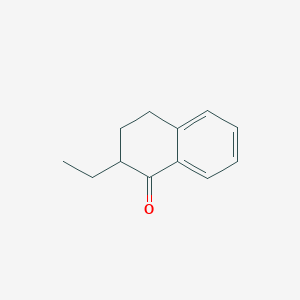2-ethyl-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 21568-62-7
Cat. No.: VC13337111
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21568-62-7 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 2-ethyl-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9H,2,7-8H2,1H3 |
| Standard InChI Key | FTXPVDXMMIPDMC-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=CC=CC=C2C1=O |
| Canonical SMILES | CCC1CCC2=CC=CC=C2C1=O |
Introduction
Structural Identification and Nomenclature
Chemical Identity
2-Ethyl-3,4-dihydronaphthalen-1(2H)-one is systematically named according to IUPAC guidelines as 2-ethyl-3,4-dihydro-2H-naphthalen-1-one, reflecting its bicyclic structure. The compound’s core consists of a naphthalene ring system in which two adjacent carbon atoms are hydrogenated (positions 3 and 4), forming a partially saturated structure. An ethyl group () is attached to position 2, while a ketone group () occupies position 1 .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 21568-62-7 | |
| Molecular Formula | ||
| Molecular Weight | 174.24 g/mol | |
| SMILES Notation | ||
| InChIKey | FTXPVDXMMIPDMC-UHFFFAOYSA-N |
Structural Features
The compound’s bicyclic framework combines aromatic and aliphatic characteristics. The naphthalene moiety provides aromatic stability, while the hydrogenated positions introduce conformational flexibility. The ethyl substituent at position 2 influences steric and electronic properties, modulating reactivity in synthetic applications .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-ethyl-3,4-dihydronaphthalen-1(2H)-one typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation. A modified approach reported by Fathimath Salfeena et al. employs -mediated cyclization of arylidene intermediates . For example, reacting 3,4-dihydronaphthalen-1(2H)-one with ethyl acetaldehyde under basic conditions yields the corresponding arylidene derivative, which undergoes cyclization in the presence of to form the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Condensation | NaOH (5% aq.), ethanol, 0°C | 60–90% | |
| Cyclization | , CHCN, 50°C | 70–85% |
Optimization Strategies
Key parameters influencing yield include:
-
Catalyst Loading: Excess (3 equiv.) enhances cyclization efficiency .
-
Solvent Choice: Acetonitrile () outperforms polar aprotic solvents like DMF due to improved solubility of intermediates .
-
Temperature: Reactions conducted at 50°C achieve optimal kinetics without side-product formation .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 2-ethyl-3,4-dihydronaphthalen-1(2H)-one remain limited, but estimates based on structural analogs (e.g., 3,4-dihydronaphthalen-1(2H)-one) suggest:
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.1 g/cm (estimated) | |
| Boiling Point | ~300°C (extrapolated) | |
| LogP (Partition Coefficient) | 3.0 (XLogP3) | |
| Vapor Pressure | 0.00123 mmHg at 25°C (analog) |
Spectroscopic Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume